molecular formula C21H27Br2NO3 B7909723 Methylbenactyzine bromide

Methylbenactyzine bromide

Cat. No.: B7909723
M. Wt: 501.3 g/mol
InChI Key: CHKAKXCJZYVJBB-UHFFFAOYSA-N
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Description

Methylbenactyzine bromide (CAS: 3166-62-9) is a quaternary ammonium compound with the molecular formula C₂₁H₂₈BrNO₃ and a molecular weight of 422.36 g/mol . It acts as a muscarinic acetylcholine receptor (mAChR) antagonist, primarily used as a spasmolytic agent for treating gastrointestinal spasms . Structurally, it consists of a diphenylglycolate ester linked to a diethylmethylammonium bromide group, conferring both anticholinergic activity and enhanced solubility in polar solvents like water and ethanol .

Key properties include:

  • Solubility: Freely soluble in water, ethanol (95%), and acetic acid; slightly soluble in acetic anhydride .
  • Analytical Identification: Characterized via thin-layer chromatography, ultraviolet-visible spectrophotometry, and titration with perchloric acid .
  • Clinical Use: Marketed under names like Gastrimade and Noinarin, it is approved in China as an over-the-counter (OTC) medication for gastrointestinal disorders .

Properties

IUPAC Name

2-[ethyl(propyl)amino]ethyl 2-(1,6-dibromocyclohexa-2,4-dien-1-yl)-2-hydroxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27Br2NO3/c1-3-14-24(4-2)15-16-27-19(25)21(26,17-10-6-5-7-11-17)20(23)13-9-8-12-18(20)22/h5-13,18,26H,3-4,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKAKXCJZYVJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2(C=CC=CC2Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylbenactyzine bromide typically involves multiple steps:

    Formation of the Aminoethyl Group: The initial step involves the reaction of ethylamine with propylamine to form the ethyl(propyl)amino group.

    Bromination of Cyclohexadiene: Cyclohexadiene is brominated using bromine to introduce the dibromo groups at the 1 and 6 positions.

    Esterification: The final step involves the esterification of the aminoethyl group with the dibromocyclohexadiene derivative and phenylacetic acid under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. This could include:

    Continuous Flow Reactors: To ensure consistent reaction conditions and improve safety.

    Catalysts: Use of catalysts to increase reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as chromatography and crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methylbenactyzine bromide can undergo various types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The dibromo groups can be reduced to form a cyclohexadiene derivative.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexadiene derivatives.

    Substitution: Formation of substituted cyclohexadiene derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in the study of enzyme mechanisms and protein interactions.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methylbenactyzine bromide involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The dibromo groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Benactyzine Derivatives

Benactyzine Hydrochloride (CAS: 57-37-4)
  • Molecular Formula: C₂₀H₂₅NO₃·HCl
  • Mechanism : Tertiary ammonium compound with mAChR antagonism , similar to methylbenactyzine bromide but lacks the quaternary methyl-bromide group .
  • Key Differences: Solubility: Less polar than this compound due to the absence of a permanent positive charge, reducing water solubility.
This compound vs. Benactyzine Hydrochloride
Parameter This compound Benactyzine Hydrochloride
Molecular Weight 422.36 g/mol 375.88 g/mol
Charge at Physiological pH Permanent positive (quaternary) Protonated (tertiary)
CNS Penetration Minimal Significant
Primary Use Gastrointestinal spasm relief Anticholinergic (limited use due to CNS effects)

Sepantronium Bromide (YM-155)

  • Molecular Formula : C₂₀H₁₉BrN₄O₃
  • Mechanism : Survivin inhibitor (IC₅₀ = 0.54 nM) targeting cancer cell apoptosis .
  • Key Differences: Application: Used in oncology to suppress survivin protein expression, enhancing radiation sensitivity in non-small cell lung cancer (NSCLC) . Pharmacokinetics: Demonstrated high tumor tissue distribution in xenograft models (80% tumor growth inhibition at 5 mg/kg) .
Comparative Pharmacological Data
Parameter This compound Sepantronium Bromide
Target mAChR Survivin protein
IC₅₀/EC₅₀ Not applicable (receptor antagonist) 0.54 nM (PC-3 prostate cancer cells)
Therapeutic Area Gastroenterology Oncology
Key Clinical Finding Reduces gastrointestinal motility Enhances γ-radiation efficacy in NSCLC

Methyl Bromide (CH₃Br)

  • Molecular Formula : CH₃Br
  • Mechanism : Alkylating agent causing neurotoxicity via lipid membrane disruption and protein denaturation .
  • Toxicity Profile: Acute exposure leads to delayed CNS effects (seizures, pulmonary edema) and dermal corrosion .
Structural and Functional Contrast
Parameter This compound Methyl Bromide
Chemical Class Quaternary ammonium bromide Simple alkyl bromide
Bioactivity Receptor-specific antagonism Non-specific alkylation
Regulatory Status OTC medication (China) Restricted use (EPA)

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